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Compound of Interest

Compound Name: trans-Cevimeline Hydrochloride

Cat. No.: B1664397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of trans-
Cevimeline Hydrochloride, a significant isomer in the synthesis of the muscarinic agonist
Cevimeline. This document details its physicochemical properties, structural elucidation
methodologies, and the relevant biological signaling pathways associated with its cis-isomer,
the active pharmaceutical ingredient.

Molecular and Physicochemical Properties

trans-Cevimeline HCI is the trans-isomer of Cevimeline hydrochloride. While the cis-isomer is
the therapeutically active component, understanding the structure of the trans-isomer is critical
for impurity profiling and ensuring the quality of the final drug product.[1] The synthesis of
Cevimeline typically yields a mixture of both cis and trans isomers, which are then separated.

[2]
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Property

Value

Reference

Chemical Name

trans-2'-Methyl-spiro[1-
azabicyclo[2.2.2]octane-3,5'-

[2]oxathiolane] Hydrochloride

Synonyms

AF102A, trans-Cevimeline
Hydrochloride

[2]

CAS Number

107220-29-1

[3]4]

Molecular Formula

C10H17NOS - HCI

[3]

199.31 g/mol (base), 235.77

Molecular Weight [31[5]
g/mol (HCI salt)
(2S,5R)-2-methylspiro[1,3-
oxathiolane-5,3'-1-

IUPAC Name [6]

azabicyclo[2.2.2]octane];hydro
chloride

SMILES String

C[C@H]10[C@@]2(C(CC3)C
CN3C2)CS1.Cl

[417]

SURWTGAXEIEOGY-

InChl Key [2][6]
KXNXZCPBSA-N
White to tan powder/crystalline

Appearance _ [1]
solid

Solubility Soluble in DMSO [6]

Structural Elucidation and Characterization

The definitive three-dimensional structure of trans-Cevimeline HCI has been determined using

single-crystal X-ray diffraction. Spectroscopic methods such as Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) are also crucial for its characterization and differentiation

from the cis-isomer.

Experimental Protocols
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2.1.1. Synthesis and Isomer Separation

The synthesis of Cevimeline begins with the reaction of quinuclidin-3-one with
trimethylsulfoxonium iodide and sodium hydride in DMSO to form an epoxide. This epoxide is
then opened with hydrogen sulfide in a basic aqueous solution to yield 3-hydroxy-3-
(sulfanylmethyl)quinuclidine.[2] The cyclization of this intermediate with acetaldehyde,
catalyzed by a Lewis acid such as boron trifluoride etherate, produces a diastereomeric mixture
of cis- and trans-Cevimeline.[2]

The separation of the trans- and cis-isomers is achieved through fractional crystallization. The
mixture of free bases is treated with hydrochloric acid to form the hydrochloride salts, and the
differing solubilities of the cis- and trans-hydrochloride hemihydrates in solvents like acetone
allow for their separation.[1]

2.1.2. X-ray Crystallography

The molecular structure of trans-Cevimeline HCI has been unambiguously established by
single-crystal X-ray diffraction analysis.[1]

» Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution of the purified trans-Cevimeline HCI in an appropriate
solvent system.

o Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the
crystal is rotated.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The structure is then solved using direct methods
or Patterson synthesis and refined to yield the final atomic coordinates and molecular
geometry.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the chemical structure and
stereochemistry of trans-Cevimeline HCI.
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o Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g.,
DMSO-ds or CDCls).

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in
the *H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are analyzed
to confirm the connectivity and relative stereochemistry of the molecule. The stereochemical
differences between the cis and trans isomers result in distinct NMR spectra, allowing for
their unambiguous identification.

2.1.4. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of trans-Cevimeline.

« |onization: A suitable ionization technique, such as Electrospray lonization (ESI), is used to
generate gas-phase ions of the molecule.

o Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
The observed molecular ion peak corresponding to the protonated molecule [M+H]* confirms
the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be
used to confirm the elemental composition.

Molecular Structure and Signaling Pathway
Molecular Structure of trans-Cevimeline HCI

Caption: 2D representation of the trans-Cevimeline HCI molecular structure.

Experimental Workflow for Structural Elucidation
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Structural Elucidation Workflow
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Caption: A typical experimental workflow for the structural analysis of trans-Cevimeline HCI.
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Cevimeline Signaling Pathway

Cevimeline is a muscarinic receptor agonist with high affinity for M1 and M3 receptors.[4][8]
The activation of these G-protein coupled receptors, which are coupled to Gg/11 proteins,

initiates a downstream signaling cascade.[4]
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Cevimeline Signaling Pathway (M3 Receptor)
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Caption: Simplified signaling pathway of Cevimeline via the muscarinic M3 receptor.
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Upon binding of Cevimeline to the M3 receptor, the Gg/11 protein is activated, which in turn
activates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-
trisphosphate (IP3). DAG activates protein kinase C (PKC), while IPs stimulates the release of
intracellular calcium. Together, these events lead to the physiological response of increased
secretion from exocrine glands, such as the salivary glands.[8] This mechanism of action is the
basis for the therapeutic use of the cis-isomer of Cevimeline in treating xerostomia (dry mouth).

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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